2'-Deoxyguanosine-13C10,15N5
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Overview
Description
2’-Deoxyguanosine-13C10,15N5 is a stable isotope-labeled compound used in various scientific research applications. It is a labeled form of 2’-Deoxyguanosine, a purine nucleoside where the 2’ hydroxyl group has been removed. This compound is particularly useful for studying oxidative damage due to its electron-rich nature, making it more susceptible to damage compared to other canonical bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine-13C10,15N5 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the 2’-Deoxyguanosine molecule. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and purification processes .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-13C10,15N5 typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of stable isotope-labeled precursors and advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyguanosine-13C10,15N5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Deoxyguanosine-13C10,15N5 can lead to the formation of 8-oxo-2’-deoxyguanosine, a common marker of oxidative stress .
Scientific Research Applications
2’-Deoxyguanosine-13C10,15N5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleoside metabolism.
Biology: Employed in studies of DNA damage and repair mechanisms, particularly in the context of oxidative stress.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs in the body.
Industry: Applied in the development of diagnostic assays and the production of stable isotope-labeled standards for mass spectrometry
Mechanism of Action
The mechanism of action of 2’-Deoxyguanosine-13C10,15N5 involves its incorporation into DNA, where it can serve as a marker for oxidative damage. The labeled isotopes allow for precise tracking and quantification using techniques like mass spectrometry. The compound interacts with various molecular targets, including DNA polymerases and repair enzymes, to provide insights into the pathways involved in DNA damage and repair .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine-13C10,15N5
- 2’-Deoxycytidine-13C9,15N3
- Guanosine-15N5
Uniqueness
2’-Deoxyguanosine-13C10,15N5 is unique due to its high electron density, making it more susceptible to oxidative damage compared to other nucleosides. This property makes it particularly valuable for studying oxidative stress and DNA damage .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI Key |
YKBGVTZYEHREMT-XEJNDJRBSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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